molecular formula C14H17FO2 B8538710 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane CAS No. 217476-14-7

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8538710
M. Wt: 236.28 g/mol
InChI Key: VRUQHQZGKWOAPF-UHFFFAOYSA-N
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Patent
US08137583B2

Procedure details

The compound (17) was dissolved in a mixed solvent of toluene (150 ml) and Solmix (150 ml) and 3.48 g of Pd/C was added thereto. The mixture was stirred at room temperature under a hydrogen atmosphere until hydrogen absorption had ceased. After the reaction had been completed, Pd/C was removed and then the solvent was distilled off. The residue was purified with a fractional operation by means of column chromatography using a mixed solvent of toluene and ethyl acetate (toluene:ethyl acetate=9:1 by volume) as an eluent and silica gel as a stationary phase powder and dried, giving 61.9 g of 8-(3-fluorophenyl)-1,4-dioxaspiro[4,5]decane (18). The yield based on the compound (17) was 88.1%.
Name
compound ( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.48 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH2:17][CH2:16][C:11]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[H][H]>C1(C)C=CC=CC=1.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:17][CH2:16][C:11]3([O:12][CH2:13][CH2:14][O:15]3)[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
compound ( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CCC2(OCCO2)CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.48 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Pd/C was removed
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified with a fractional operation by means of column chromatography
CUSTOM
Type
CUSTOM
Details
silica gel as a stationary phase powder and dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 61.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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